
3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, also known as CMA, is a synthetic compound with potential applications in scientific research. This molecule is classified as a designer drug and is structurally similar to cathinones and amphetamines. In recent years, CMA has gained attention among researchers due to its unique properties and potential applications in various fields of study.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
A series of pyrimidine-azetidinone analogues, similar in structure to the queried compound, have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds have shown potential in inhibiting the growth of various bacterial and fungal strains, as well as Mycobacterium tuberculosis, suggesting their applicability in designing antibacterial and antitubercular agents. The synthesis process involved the condensation of aromatic amines with N-phenylacetamide, followed by reactions with chloroacetyl chloride to derive the final azetidinone analogues, highlighting a methodological approach to generating compounds with significant antimicrobial properties (Chandrashekaraiah et al., 2014).
Antibacterial and Antifungal Properties
Another study synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating their effectiveness against bacterial and fungal infections. These compounds were assessed against two Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), two Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and two fungal species (Candida albicans, Aspergillus niger, Aspergillus Clavatus), indicating their potential as antimicrobial agents. This research provides a foundation for developing novel antimicrobial agents, reinforcing the significance of azetidinone derivatives in medical chemistry (Patel & Patel, 2017).
Synthesis and Characterization Techniques
The synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, involving compounds structurally related to the queried chemical, showcases advanced synthetic techniques. This process utilized the aza-Wittig reaction, forming iminophosphorane that reacts with phenyl isocyanate to yield the desired compounds. The characterization of these compounds was achieved through various spectroscopic techniques, providing insights into the structural attributes and potential applications of these synthesized molecules in further scientific research (Liu et al., 2006).
Potential Antidepressant and Nootropic Agents
The creation of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone and their evaluation as potential antidepressant and nootropic agents illustrate the therapeutic applications of compounds akin to the queried chemical. Specifically, compounds with dimethoxy substitution on the aryl ring displayed high antidepressant activity, while those with para nitro substitution exhibited notable nootropic activity. This research emphasizes the versatility of azetidinone derivatives in developing CNS active agents for therapeutic use (Thomas et al., 2016).
Antimicrobial Screening of Azetidinone Derivatives
The synthesis of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and their subsequent antimicrobial screening against various microorganisms underscore their potential in combating bacterial infections. This work demonstrates the application of azetidinone derivatives in developing new antibacterial agents, contributing to the ongoing search for more effective treatments for microbial infections (Chopde et al., 2012).
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-9-13(3-5-15(12)18)4-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-3,5,7-9,14H,4,6,10-11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCMSCIURRLNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

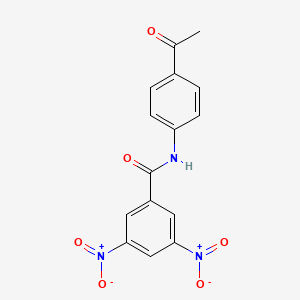
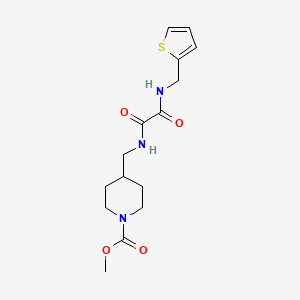
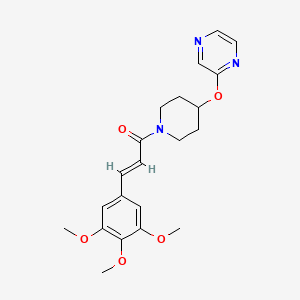
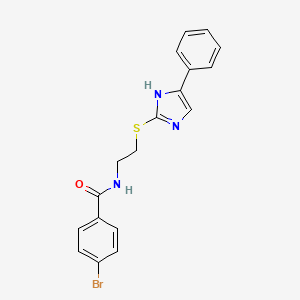
![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)
![3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2843594.png)

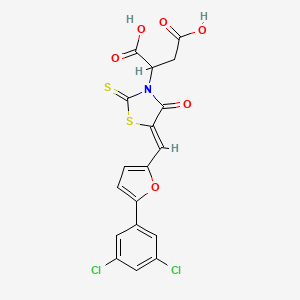
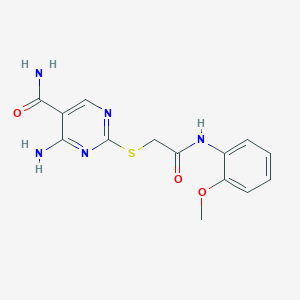
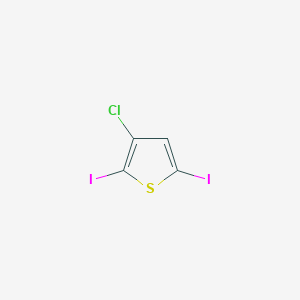


![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide](/img/structure/B2843604.png)
![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)